molecular formula C10H14O2 B1403630 2-Isopropoxy-4-methylphenol CAS No. 1243364-13-7

2-Isopropoxy-4-methylphenol

Cat. No. B1403630
M. Wt: 166.22 g/mol
InChI Key: MABVCKMLSRQJQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropoxy-4-methylphenol is a compound with the molecular weight of 166.22 . It is found in high concentrations in essential oils such as oregano . It is one of the main compounds of thyme essential oil .


Molecular Structure Analysis

The InChI code for 2-Isopropoxy-4-methylphenol is 1S/C10H14O2/c1-7(2)12-10-6-8(3)4-5-9(10)11/h4-7,11H,1-3H3 .


Physical And Chemical Properties Analysis

2-Isopropoxy-4-methylphenol has a molecular weight of 166.22 g/mol . It is a liquid at room temperature .

Scientific Research Applications

Ring-Opening Polymerization Catalysts

2-Isopropoxy-4-methylphenol has been studied in the context of organometallic chemistry, particularly in the synthesis of catalysts for the ring-opening polymerization of lactones. Chen et al. (2001) explored the reactions of derivatives of 2-Isopropoxy-4-methylphenol with trimethylaluminum, yielding various compounds with potential as efficient catalysts in polymer production (Chen, Ko, Huang, & Lin, 2001).

Hemoglobin Oxygen Affinity Modifiers

Research by Randad et al. (1991) investigated the role of 2-Isopropoxy-4-methylphenol derivatives in modifying the oxygen affinity of human hemoglobin. This has implications for potential medical applications in conditions like ischemia or stroke, where altered oxygen delivery is crucial (Randad, Mahran, Mehanna, & Abraham, 1991).

Antioxidant and Biological Activities

The derivatives of 2-Isopropoxy-4-methylphenol have shown significant antioxidative properties and potential biological activities. Mastelić et al. (2008) synthesized derivatives that exhibited better antioxidative properties than their parent compounds, suggesting potential in experimental cancer treatments and as efficient antioxidants with minimal cytotoxic effects (Mastelić et al., 2008).

Proxy for Terrestrial Biomass Analysis

In geochemical studies, Vane and Abbott (1999) used methoxyphenols like 2-Isopropoxy-4-methylphenol as proxies for terrestrial biomass. They explored the chemical changes in lignin during hydrothermal alteration, which is significant for understanding organic geochemistry and paleoenvironmental reconstruction (Vane & Abbott, 1999).

Reactivity in Organometallic Chemistry

The reactivity of 2-Isopropoxy-4-methylphenol derivatives in organometallic chemistry has been explored by Connon and Hegarty (2004). They studied the enhanced dienophilicity of these compounds, which is important for understanding chemical reactions in synthetic organic chemistry (Connon & Hegarty, 2004).

Environmental Impact and Bioremediation

Chhaya and Gupte (2013) investigated the role of enzymes in bioremediation of environmental pollutants like Bisphenol A, where derivatives of 2-Isopropoxy-4-methylphenol played a significant role. This has implications for environmental science, particularly in the field of pollution remediation (Chhaya & Gupte, 2013).

Safety And Hazards

The safety information for 2-Isopropoxy-4-methylphenol includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 .

properties

IUPAC Name

4-methyl-2-propan-2-yloxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-7(2)12-10-6-8(3)4-5-9(10)11/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABVCKMLSRQJQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropoxy-4-methylphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isopropoxy-4-methylphenol
Reactant of Route 2
Reactant of Route 2
2-Isopropoxy-4-methylphenol
Reactant of Route 3
Reactant of Route 3
2-Isopropoxy-4-methylphenol
Reactant of Route 4
Reactant of Route 4
2-Isopropoxy-4-methylphenol
Reactant of Route 5
Reactant of Route 5
2-Isopropoxy-4-methylphenol
Reactant of Route 6
Reactant of Route 6
2-Isopropoxy-4-methylphenol

Citations

For This Compound
1
Citations
TM Luong, LI Pilkington, D Barker - The Journal of Organic …, 2019 - ACS Publications
Aristolactams are an important subgroup of aporphinoids, which all share a common phenanthrene chromophore motif that is thought to be responsible for the range of interesting …
Number of citations: 11 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.